B1578844 [Leu33]-beta-Amyloid (1-40)

[Leu33]-beta-Amyloid (1-40)

Cat. No.: B1578844
M. Wt: 4386.0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Amyloid-Beta Peptides in Alzheimer's Disease Pathogenesis

The prevailing theory behind Alzheimer's disease (AD) points to the accumulation of amyloid-beta (Aβ) peptides as a central event in its pathogenesis. nih.govbmj.com These peptides, typically 36 to 43 amino acids long, are major constituents of the amyloid plaques found in the brains of individuals with Alzheimer's. wikipedia.org The Aβ peptides are derived from the amyloid-beta precursor protein (APP) through cleavage by two enzymes, beta-secretase and gamma-secretase. wikipedia.orgresearchgate.net

While Aβ is produced throughout life, in Alzheimer's disease, there is an imbalance in its production and clearance, leading to its aggregation. researchgate.netnih.gov These peptides can assemble into various forms, from small, soluble oligomers to large, insoluble fibrils that deposit as plaques. wikipedia.orgnih.gov It is now widely believed that the soluble oligomeric forms of Aβ are particularly toxic to neurons, disrupting synaptic function and contributing to the neurodegeneration characteristic of AD. bmj.comwikipedia.orgnih.gov

The two most common isoforms of Aβ are Aβ(1-40) and Aβ(1-42). aging-us.com Due to its more hydrophobic nature, Aβ(1-42) has a higher propensity to aggregate and is considered the more amyloidogenic form. wikipedia.orgaging-us.com However, both variants are found in amyloid plaques and are implicated in the disease process. thermofisher.com The presence of these plaques, along with neurofibrillary tangles composed of the tau protein, are the key neuropathological hallmarks of Alzheimer's disease. nih.govnih.gov

Significance of Specific Amyloid-Beta Variants: Focus on [Leu33]-beta-Amyloid (1-40)

Beyond the primary Aβ(1-40) and Aβ(1-42) variants, a multitude of other Aβ species exist due to differences in length and post-translational modifications. uni.lu These variations can significantly impact the peptide's physiological and pathological properties, including its aggregation behavior and neurotoxicity. uni.lu

One such specific variant that has garnered research interest is [Leu33]-beta-Amyloid (1-40). This peptide is a synthetic analog of the wild-type Aβ(1-40), where the naturally occurring methionine at position 33 is replaced by leucine (B10760876). This substitution is of particular interest to researchers studying the structure-function relationship of Aβ. The methionine at position 35 of the wild-type peptide is known to be a key residue in a hydrophobic patch that is important for fibril formation. schroderlab.org While the substitution in [Leu33]-beta-Amyloid (1-40) is at a different position, studying the effects of amino acid changes in this hydrophobic C-terminal region can provide valuable insights into the mechanisms of Aβ aggregation and its role in Alzheimer's disease.

Overview of Current Research Trajectories in [Leu33]-beta-Amyloid (1-40) Studies

Current research on [Leu33]-beta-Amyloid (1-40) and other Aβ variants is multifaceted, aiming to unravel the complex mechanisms of Alzheimer's disease. Key areas of investigation include:

Aggregation Kinetics and Fibril Structure: A primary focus is understanding how different Aβ variants aggregate. nih.govrpeptide.com Studies examine the rate of fibril formation, the morphology of the resulting aggregates, and the structural characteristics of the fibrils at a molecular level. core.ac.uknih.govnih.gov Techniques like electron microscopy and X-ray diffraction are used to visualize the structure of these amyloid fibrils. core.ac.uknih.govnih.gov

Neurotoxicity: Researchers are investigating the toxic effects of various Aβ species on neurons. nih.govnih.gov This includes studying their impact on cell viability, synaptic function, and the induction of inflammatory responses in the brain. nih.govnih.gov

Interaction with Membranes and Other Molecules: The interaction of Aβ peptides with cell membranes is believed to be a critical step in their toxic mechanism. ox.ac.uknih.gov Studies explore how Aβ binds to and disrupts neuronal membranes, potentially forming pores that lead to cell death. nih.govnih.gov Furthermore, the interaction of Aβ with other molecules, such as lipids and specific proteins, is being investigated to understand how these interactions modulate aggregation and toxicity. schroderlab.org

Biomarker Development: There is a significant effort to identify reliable biomarkers for the early diagnosis and monitoring of Alzheimer's disease. testcatalog.orgnih.gov Plasma levels of Aβ(1-40) and Aβ(1-42), and their ratio, are being evaluated as potential indicators of brain amyloid pathology. testcatalog.orgnih.gov

Interactive Data Table: Properties of Beta-Amyloid (1-40)

Property Description Source
Molecular Weight Approximately 4.3 kDa thermofisher.com
Amino Acid Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV rpeptide.com
Aggregation Forms fibrils, a process influenced by factors like concentration and the presence of lipids. schroderlab.orgnih.gov
Structure Can exist in various conformations, including random coil, alpha-helical, and beta-sheet structures, with the latter being characteristic of amyloid fibrils. ox.ac.ukbiosyn.comrcsb.org
Neurotoxicity Exhibits neurotoxic properties, particularly in its aggregated forms. nih.govnih.gov

Properties

Molecular Weight

4386.0

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIILLMVGGVV

Origin of Product

United States

Biochemical and Structural Characterization of Leu33 Beta Amyloid 1 40

Monomeric Conformations and Solution Dynamics of [Leu33]-beta-Amyloid (1-40)

Intrinsic Disorder Propensity and Conformational Ensembles

In its monomeric state, beta-Amyloid (1-40) is considered an intrinsically disordered peptide (IDP), lacking a stable tertiary structure in solution. researchgate.netnih.gov This inherent flexibility allows it to sample a wide range of conformations, existing as a dynamic ensemble. nih.gov Computational studies have revealed that even in an aqueous environment, the peptide can adopt partially folded structures. eurogentec.com The conformational ensemble of Aβ(1-40) is sensitive to environmental factors, and its characterization is crucial for understanding the initial steps of aggregation.

Computational Modeling of Peptide Conformation (e.g., Molecular Dynamics, Replica Exchange Molecular Dynamics)

Computational methods like Molecular Dynamics (MD) and Replica Exchange Molecular Dynamics (REMD) have been instrumental in exploring the conformational landscape of Aβ peptides. nih.govnih.govnih.gov These simulations provide insights into the structural dynamics and transitions that are often difficult to capture experimentally. frontiersin.org

Table 1: Computational Methods for Studying [Leu33]-beta-Amyloid (1-40) Conformation
Computational MethodApplication to [Leu33]-beta-Amyloid (1-40)Key FindingsReferences
Molecular Dynamics (MD)Investigating the impact of the Leu33 mutation on dimerization.The Leu33 substitution enhances homo-dimerization of the peptide. nih.gov
Replica Exchange Molecular Dynamics (REMD)Predicting the homo-dimer conformation in a membrane environment.Provides insights into the structural arrangements of dimers within a lipid bilayer. nih.gov

Oligomeric Species of [Leu33]-beta-Amyloid (1-40)

Formation Pathways and Structural Heterogeneity of Oligomers

The aggregation of Aβ(1-40) into oligomers is a complex process that can proceed through multiple pathways. nih.gov These pathways are influenced by factors such as peptide concentration and the presence of lipid membranes. nih.gov Oligomers of Aβ(1-40) are known to be highly heterogeneous and metastable, making their characterization challenging. nih.govbiorxiv.org The process can begin with the formation of small, spherical oligomers which then evolve into larger aggregates. nih.gov Studies have identified at least six different types of oligomers for the wild-type Aβ(1-40) using 19F NMR. nih.gov

Spectroscopic Characterization of Oligomeric States (e.g., NMR, CD)

Spectroscopic techniques are vital for probing the structural characteristics of Aβ oligomers. Nuclear Magnetic Resonance (NMR) spectroscopy can provide residue-specific information on the structure and dynamics of these species. nbrc.ac.innih.gov For instance, pressure-jump NMR has been used to study the initiation and growth of Aβ(1-40) oligomers, revealing a high degree of order in certain regions of the peptide within the oligomeric state. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful tool for examining the secondary structure of proteins. nih.govresearchgate.net CD studies have shown that Aβ(1-40) can undergo conformational changes from a random coil to a β-sheet structure upon interaction with lipid vesicles. ox.ac.uk The environment significantly influences the secondary structure, with membrane-mimicking environments capable of inducing either α-helical or β-sheet conformations. nbrc.ac.in

Table 2: Spectroscopic Characterization of Aβ(1-40) Oligomers
TechniqueInformation ObtainedKey Findings for Aβ(1-40)References
Nuclear Magnetic Resonance (NMR)Residue-specific structural and dynamic information.Oligomers exhibit a high degree of order in specific peptide regions. Can distinguish between different oligomeric species. nih.govnbrc.ac.innih.gov
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, random coil).Interaction with membranes can induce a transition from random coil to β-sheet structure. Different environments promote distinct secondary structures. nbrc.ac.inox.ac.uk

Fibrillar Architectures of [Leu33]-beta-Amyloid (1-40)

The final stage of Aβ aggregation is the formation of well-ordered amyloid fibrils. These fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. nih.gov Aβ(1-40) can form multiple, structurally distinct fibril polymorphs, each with unique physical properties. nih.gov The stability of these fibrillar forms is correlated with the extent of their β-sheet content. nih.gov

Polymorphism of Fibril Structures (e.g., J-shaped, cross-beta motifs)

Amyloid fibrils are defined by their cross-beta (cross-β) structure, where β-sheets are oriented with their strands running perpendicular to the main fibril axis. pnas.org However, within this fundamental architecture, Aβ(1-40) fibrils display remarkable structural diversity, known as polymorphism. pnas.org This variability means that fibrils formed from the same peptide sequence can adopt multiple distinct three-dimensional conformations, or morphologies. pnas.org

Different incubation conditions can lead to different fibril structures, but polymorphic distributions can also exist within the same sample. pnas.org This polymorphism is evident in variations in fibril width, helical twist, and the conformation of the peptide protomers that make up the fibril. pnas.orgmdpi.com Cryo-electron microscopy (Cryo-EM) studies have been instrumental in revealing this diversity, identifying several distinct protomer structures for Aβ(1-40), including:

J-shaped: A novel structure identified under conditions designed to slow fibril elongation, revealing unique salt bridges that stabilize the fibril core. mdpi.com

U-shaped: A common symmetric arrangement found in Aβ40 fibrils. mdpi.com

These different protomer shapes assemble into fibrils with varying numbers of protofilaments and different packing arrangements. For instance, fibrils derived from Alzheimer's disease brain tissue have been shown to have a four-layered cross-β structure with extended peptide conformations in the inner layers, differing from many in-vitro-generated structures. pnas.org The specific conformation adopted is determined by a delicate balance of intra- and inter-protomer interactions, influenced by environmental factors like pH and ionic strength. mdpi.com

Table 1: Observed Fibril Polymorphs of Aβ(1-40)

Protofilament Assembly and Inter-Protofilament Interactions

The fundamental building block of an amyloid fibril is the protofilament. Soluble Aβ peptide monomers first assemble into these filamentous intermediates, which then associate to form mature fibrils. acs.org Studies on wild-type Aβ(1-40) indicate that protofilaments are typically tubular structures, which then pack together to form the larger fibril. nih.govnih.gov

The assembly process can occur through distinct mechanisms:

Elongation by Monomer Deposition: Protofibrils can grow longer by the addition of individual Aβ monomers to their ends. acs.org

Lateral Association: Protofibrils can associate with each other side-by-side. This lateral interaction is crucial for the formation of mature, multi-stranded fibrils. acs.org

Cryo-Electron Microscopy (Cryo-EM) and X-ray Diffraction Studies of Fibrils

Cryo-EM and X-ray diffraction are powerful techniques that have provided invaluable, albeit sometimes differing, insights into the structure of Aβ(1-40) fibrils.

Cryo-Electron Microscopy (Cryo-EM): This technique has enabled the three-dimensional reconstruction of Aβ(1-40) fibrils at near-atomic resolution. Cryo-EM studies have been fundamental in demonstrating fibril polymorphism, revealing that a single fibril is typically composed of two or more protofilaments. pnas.orgmdpi.com For example, one analysis determined a structure at approximately 8-Å resolution, showing that the fibril consisted of two protofilaments. pnas.org More recent studies have achieved resolutions as high as 3.3 Å, allowing for the detailed modeling of protomer conformation, such as the J-shaped structure. mdpi.com Cryo-EM has also been used to visualize Aβ40 fibrils grown in the presence of lipid vesicles, revealing three distinct filament folds and six different fibril polymorphs where lipids are incorporated into the structure. schroderlab.org

X-ray Diffraction: X-ray fiber diffraction is a classic method for studying fibrillar structures. For Aβ(1-40), diffraction patterns consistently show a characteristic cross-β pattern. nih.govnih.gov This pattern is defined by two key reflections:

A strong meridional reflection at ~4.7 Å (or 4.74 Å), which corresponds to the distance between adjacent β-strands hydrogen-bonded along the fibril axis. nih.govresearchgate.net

A broad equatorial reflection around 8.9 Å to 11.2 Å , which relates to the distance between packed β-sheets. nih.govresearchgate.net

These diffraction patterns confirm the cross-β core structure of the fibrils. Modeling based on X-ray diffraction data has suggested that Aβ(1-40) fibrils are composed of multiple tubular protofilaments, each about 30 Å in diameter. nih.gov

Table 2: Key Findings from Structural Analysis Techniques for Aβ(1-40) Fibrils

Technique Key Findings Resolution/Characteristic Signals Source
Cryo-Electron Microscopy (Cryo-EM) Revealed fibril polymorphism (J-shaped, C-shaped, etc.); Fibrils are composed of multiple protofilaments; Visualized lipid interactions. Resolutions from ~8 Å down to 3.3 Å. pnas.orgmdpi.com
X-ray Diffraction Confirmed the fundamental cross-β structure; Provided dimensions for inter-strand and inter-sheet spacing; Supported a tubular protofilament model. Meridional reflection at ~4.7 Å; Equatorial reflection at ~8.9-11.2 Å. nih.govresearchgate.netcore.ac.uk

Influence of [Leu33] Substitution on Peptide Conformation and Aggregation Propensity (Theoretical/Hypothetical Framework)

While direct experimental structures of [Leu33]-Aβ(1-40) are not widely available, molecular dynamics (MD) simulations provide a powerful theoretical framework for understanding the impact of this specific amino acid substitution. The region around position 33 is critical, as it is part of a GxxxG motif (Glycine zipper) known to be crucial for the stability and formation of amyloid fibrils. researchgate.net

A study using MD simulations to test a G33L (Glycine to Leucine) substitution in Aβ fibrils yielded significant insights into its potential effects:

Destabilization of Fibril Structure: The G33L mutation was found to strongly decrease the structural order and stability of the fibril. The introduction of the bulkier Leucine (B10760876) side chain disrupts the tight packing of the "glycine zipper" motif. researchgate.net

Reduction in β-Sheet Content: The simulation showed a dramatic reduction in the β-sheet content of the peptide when Glycine (B1666218) at position 33 was replaced by Leucine (a decrease from 64% to 39% in one model). This indicates a significant alteration of the peptide's secondary structure, moving it away from the aggregation-prone β-sheet conformation. researchgate.net

Increased Flexibility: The G33L substitution was also shown to increase the flexibility of the C-terminal region of the peptide. researchgate.net

These theoretical findings suggest that substituting the small, flexible Glycine at position 33 with the larger, hydrophobic Leucine disrupts the critical GxxxG motif. This disruption hinders the peptide's ability to adopt and maintain the stable, β-sheet-rich conformation necessary for ordered fibril formation. Therefore, the [Leu33]-Aβ(1-40) variant would be expected to have a reduced aggregation propensity and form less stable fibrils compared to the wild-type peptide. researchgate.net This highlights position 33 as a key residue controlling the conformational stability and aggregation pathway of Aβ. researchgate.netnih.gov

Table 3: Theoretical Effects of G33L Substitution on Aβ Fibril Properties (from Molecular Dynamics)

Property Wild-Type (WT) G33L Mutant Implication Source
Structural Stability (Order Parameter) High (e.g., 0.91) Strongly Decreased (e.g., 0.70) Fibril structure is less stable and more disordered. researchgate.net
β-Sheet Content High (e.g., 64%) Dramatically Reduced (e.g., 39%) Reduced propensity to form the core structure of amyloid fibrils. researchgate.net
Glycine Zipper Motif Intact, promoting tight packing. Disrupted by the bulky Leucine side chain. The key stabilizing motif of the fibril is compromised. researchgate.net
Aggregation Propensity High Theoretically Reduced The mutation may act as an inhibitor of fibril formation. researchgate.net

Mechanisms of Aggregation and Fibrillogenesis of Leu33 Beta Amyloid 1 40

Nucleation and Elongation Kinetics in Peptide Aggregation

The formation of amyloid fibrils from soluble monomers is a complex process governed by nucleation-dependent polymerization kinetics. This process involves a lag phase, during which aggregation-competent nuclei are formed, followed by a rapid growth phase where these nuclei elongate into mature fibrils.

Primary nucleation is the initial and often rate-limiting step in which soluble peptide monomers overcome a significant energy barrier to form ordered, stable nuclei. This process can occur through a one-step mechanism directly from solution or a two-step mechanism involving the formation of intermediate oligomers or disordered aggregates. nih.gov For amyloidogenic peptides, the aggregation process begins with the self-association of monomers. nih.gov Molecular dynamics simulations suggest that for some Aβ isoforms, monomers first form dimers and trimers, which then grow into a β-sheet that templates further nucleation. nih.gov

The aggregation kinetics are strongly influenced by peptide concentration. For Aβ(1-40), the lag phase is a critical period where the formation of a crucial nucleus occurs. researchgate.net The rate of primary nucleation has a pronounced dependence on pH, with a reduction from physiological pH towards the isoelectric point (pI) of Aβ (around 5.3) increasing self-association and accelerating amyloid formation. nih.gov This is attributed to the protonation of histidine residues, reducing the net negative charge of the peptide and thus lowering electrostatic repulsion between monomers. nih.gov Studies focusing on the pH dependence of Aβ fibril assembly have identified that primary nucleation is strongly pH-dependent, with a titration midpoint near the pKa of histidine imidazoles. nih.gov

Fibril fragmentation, the breaking of existing fibrils to create new, shorter fibrils, provides another mechanism to increase the number of active growing ends, thereby accelerating the aggregation process. However, studies on the early stages of Aβ(1-40) aggregation suggest that the elongation of fibrils is primarily dominated by linear association, with no evidence of structural branching. nih.gov The structural integrity of fibrils and protofibrils differs; the C-terminal segment (35-40) and the N-terminal segment (1-19) are highly exposed in both fibrils and protofibrils, but the 20-30 segment is significantly more ordered and protected in mature fibrils, suggesting a substantial structural rearrangement during the transition from protofibril to fibril. nih.gov

Environmental and Molecular Factors Modulating [Leu33]-beta-Amyloid (1-40) Aggregation

The local microenvironment plays a crucial role in modulating the aggregation pathway of Aβ peptides. Factors such as the presence of lipid membranes, pH, ionic strength, and molecular chaperones can significantly alter aggregation kinetics and the morphology of the resulting aggregates.

Lipid membranes are known to be potent modulators of Aβ aggregation. bmbreports.org Negatively charged lipid vesicles, in particular, can significantly interact with Aβ(1-40). nih.gov At low peptide-to-lipid ratios, these interactions can shift the equilibrium from random coil to β-structured aggregates. nih.gov Membranes can act as two-dimensional templates, increasing the local concentration of the peptide and facilitating aggregation. ox.ac.uk This surface-associated aggregation can be dramatically accelerated with an increasing amount of charged lipids. ox.ac.uk

The interaction is initially driven by electrostatic forces between the positively charged residues of the peptide and the negatively charged lipid headgroups. nih.gov This is followed by the insertion of hydrophobic segments of the peptide into the lipid bilayer. ox.ac.uk Cryo-EM studies of Aβ(1-40) fibrils grown in the presence of lipid vesicles have shown that lipids can be extracted from the vesicles and become bound to the fibrils, providing insight into disease-relevant fibril-lipid interactions. schroderlab.org The presence of lipid membranes can also influence the final fibril structure; for instance, fibrils grown in the presence of a model phosphatidylcholine/phosphatidylglycerol bilayer share similar structural features, like a G33-L34 backbone kink, with other known fibril models. nih.gov

Table 1: Influence of Lipid Environments on Aβ(1-40) Aggregation

Factor Observation Reference
Negatively Charged Vesicles Promotes a shift from random coil to β-structured aggregates. nih.gov
Acidic Monolayers Aβ(1-40) inserts into monolayers at low lateral pressure (20 mN/m). nih.gov
Bilayer-Equivalent Pressure No peptide insertion observed at high lateral pressure (≥ 32 mN/m). nih.gov
Charged Membrane Surfaces Act as 2D templates, accelerating aggregation by increasing local peptide concentration. ox.ac.uk

| Lipid Extraction | Lipids can be extracted from vesicles and bind to the surface of growing fibrils. | schroderlab.org |

The aggregation of Aβ(1-40) is highly sensitive to changes in pH and ionic strength, which modulate the electrostatic interactions between peptide monomers.

pH: As the pH of the solution approaches the isoelectric point (pI ≈ 5.3) of the Aβ peptide, its net charge is reduced. nih.gov This decrease in charge minimizes electrostatic repulsion between monomers, leading to increased self-association and a faster rate of aggregation. nih.govresearchgate.net Studies have shown that slightly acidic conditions accelerate the aggregation and fibrillation of Aβ peptides. researchgate.net For instance, Aβ aggregates faster at pH 4.0 compared to pH 7.4, while aggregation is significantly hindered at pH 8.5. researchgate.net This effect is primarily linked to the primary nucleation step. nih.gov

Ionic Strength: Increasing the ionic strength of the solution, for example by adding NaCl, also accelerates Aβ(1-40) aggregation. nih.govnih.govresearchgate.net Higher ionic strength shields the electrostatic repulsive forces between the charged side chains of the peptides, thereby increasing the nucleation rate. bmbreports.org This effect is particularly pronounced in promoting surface-catalyzed secondary nucleation reactions. nih.gov By shielding repulsion between monomers on the fibril surface, or between the fibril and incoming monomers, physiological ionic strength can speed up aggregation kinetics. nih.gov

Table 2: Impact of pH and Ionic Strength on Aβ(1-40) Aggregation Kinetics

Condition Effect on Aggregation Mechanism Reference
Decreasing pH (towards pI) Accelerates Reduces net peptide charge, minimizing electrostatic repulsion and enhancing primary nucleation. nih.govresearchgate.netresearchgate.net
Increasing pH (away from pI) Slows or inhibits Increases net peptide charge, increasing electrostatic repulsion. researchgate.net

| Increasing Ionic Strength | Accelerates | Shields electrostatic repulsion between peptides, promoting both primary and secondary nucleation. | nih.govnih.govbmbreports.org |

Molecular chaperones are proteins that play a critical role in maintaining protein homeostasis. They can interact with aggregating peptides like Aβ(1-40) and modulate their assembly pathways and the morphology of the resulting aggregates.

The small heat shock protein αB-crystallin (ABC) has been shown to interfere with the aggregation of Aβ(1-40). biorxiv.org When present from the beginning of the aggregation reaction, ABC significantly reduces the formation of high-molecular-weight species. biorxiv.org It can influence the final morphology of the aggregates, favoring the formation of non-uniform, disordered aggregates over discrete, straight amyloid fibrils. biorxiv.org This suggests that the chaperone interacts with early aggregation intermediates, redirecting the pathway away from fibril formation. biorxiv.org

Similarly, the extracellular chaperone clusterin interacts with a wide range of Aβ(1-40) oligomers, from dimers to 50-mers, forming stable complexes. nih.govuow.edu.au By sequestering these oligomeric forms, clusterin can strongly influence both the aggregation and disaggregation processes of Aβ(1-40). nih.gov However, the interaction is not always protective. In some contexts, the interaction of αB-crystallin with Aβ(1-40) can prevent fibril formation but maintain the peptide in a non-fibrillar, yet still toxic, state. nih.gov This highlights the complex and sometimes paradoxical role of chaperones in modulating amyloid aggregation.

Molecular Models of Aggregation Pathways and Conformational Transitions

The aggregation of beta-amyloid (Aβ) peptides, including the [Leu33]-beta-Amyloid (1-40) variant, is a complex process central to the pathology of certain neurodegenerative diseases. This process involves a series of conformational changes and assembly steps, transforming soluble monomers into insoluble amyloid fibrils. While the wild-type Aβ(1-40) has been extensively studied, the introduction of a leucine (B10760876) at position 33 can modulate the aggregation pathway.

Initially, soluble Aβ(1-40) peptides exist predominantly in a random-coil or α-helical conformation in aqueous solutions at physiological pH. nih.govnih.gov However, under certain conditions, these monomers undergo a conformational transition to a β-sheet-rich structure. This transition is a critical initiating event in the aggregation cascade. The aggregation process is often described as a nucleation-dependent polymerization mechanism. This involves a lag phase, during which thermodynamically unfavorable nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for the addition of further monomers.

Several distinct pathways for Aβ aggregation have been proposed, which may not be mutually exclusive. One major pathway involves the formation of various oligomeric intermediates. These soluble oligomers can range in size from dimers and trimers to larger, more complex structures. researchgate.net Some of these oligomers are considered to be the most neurotoxic species, more so than the mature fibrils. researchgate.net These oligomers can then assemble into protofibrils, which are metastable, curvilinear fibrillar structures. nih.govleqembihcp.com Finally, these protofibrils can associate and mature into the characteristic insoluble amyloid fibrils. nih.gov

Another proposed pathway involves the direct addition of monomers to growing fibril ends, bypassing the formation of distinct, stable oligomeric intermediates. The specific pathway taken can be influenced by various factors, including peptide concentration, pH, ionic strength, and the presence of co-solutes or surfaces. nih.govbmbreports.org

The substitution of the native glycine (B1666218) at position 33 with leucine in [Leu33]-beta-Amyloid (1-40) is expected to influence these aggregation pathways. Glycine-33 is located within a critical region that is known to adopt a turn-like conformation in some fibril models. nih.gov The presence of a bulkier and more hydrophobic leucine residue at this position could alter the flexibility of the peptide backbone, potentially favoring more rapid conformational changes towards β-sheet structures and accelerating aggregation.

Research Findings on Aggregation Intermediates and Fibril Formation

Detailed studies on Aβ(1-40) have identified several key intermediates in the aggregation pathway. Atomic force microscopy (AFM) has been instrumental in visualizing the morphological evolution from monomers to mature fibrils. nih.gov

Aggregation Intermediate Description Typical Size (AFM) Reference
MonomersSoluble, individual peptide molecules.~1-2 nm nih.gov
Low Molecular Weight OligomersSmall, soluble aggregates of a few monomers.2-5 nm researchgate.net
High Molecular Weight OligomersLarger, soluble oligomeric species.Rh ~20 nm nih.gov
ProtofibrilsElongated, flexible, and beaded structures. Precursors to mature fibrils.Diameter ~4-5 nm, Length variable nih.govnih.gov
Mature FibrilsInsoluble, highly ordered, and unbranched structures with a cross-β-sheet core.Diameter ~7-12 nm, Length up to several micrometers nih.govnih.gov

This table is interactive. Click on the headers to sort.

The kinetics of Aβ(1-40) aggregation have been characterized by a sigmoidal curve, typical of nucleated polymerization. The process starts with a lag phase for nucleation, followed by an exponential growth phase, and finally a plateau phase where the concentration of soluble monomers is depleted. nih.gov

Conformational Transitions in [Leu33]-beta-Amyloid (1-40)

The transition from a soluble, often disordered state to a highly organized β-sheet structure is the hallmark of amyloid fibril formation. For Aβ(1-40), this transition is influenced by the amino acid sequence and the surrounding environment. In a membrane-like environment, Aβ(1-40) can adopt a helical structure, particularly in the N-terminal region. nih.gov However, in aqueous solution, it is more prone to forming β-sheets.

Research on [Leu33]-beta-Amyloid (1-40) Remains Limited Across Key Pathophysiological Domains

The majority of studies focus on the more common amyloid beta isoforms, Aβ(1-40) and Aβ(1-42), as they are the primary components of amyloid plaques found in Alzheimer's disease. Research into these peptides has provided a foundational understanding of how amyloid beta interacts with neuronal and glial cells, perturbs membrane integrity, and triggers downstream pathological cascades.

Investigations into wild-type Aβ(1-40) have demonstrated that its interactions with cell membranes are complex, involving both electrostatic and hydrophobic forces that can lead to membrane disruption and accelerated peptide aggregation. ox.ac.ukschroderlab.org Furthermore, Aβ(1-40) is known to bind to a variety of cell surface receptors, leading to its internalization and the initiation of various signaling pathways. nih.gov

The pathological effects of Aβ(1-40) oligomers on synaptic function are a major area of research. Studies have shown that Aβ(1-40) can impair synaptic plasticity, such as long-term potentiation (LTP), and alter the release of neurotransmitters. nih.govnih.govnih.govnih.gov However, some studies also suggest that at very low, physiological concentrations, Aβ(1-40) might play a role in enhancing synaptic plasticity. nih.gov

The induction of cellular stress is another well-documented consequence of Aβ(1-40) accumulation. The peptide is known to trigger oxidative stress through the generation of reactive oxygen species (ROS), leading to damage of cellular proteins and lipids. nih.govnih.govuky.edumdpi.com This oxidative environment contributes to mitochondrial dysfunction, a key feature of neurodegeneration. Aβ(1-40) has been shown to impair mitochondrial respiration and increase the susceptibility of mitochondria to permeability transition. uc.pttemple.edunih.govnih.govuc.pt Moreover, fibrillar forms of Aβ(1-40) can activate inflammatory pathways in glial cells like microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govmdpi.comnih.govnih.govresearchgate.netd-nb.inforesearchgate.netnih.govmdpi.comfrontiersin.org

While these findings for wild-type Aβ(1-40) provide a framework for understanding potential mechanisms of amyloid beta pathophysiology, it is crucial to note that they cannot be directly and solely attributed to the "[Leu33]-beta-Amyloid (1-40)" variant without specific experimental validation. Amino acid substitutions can alter a peptide's structure, aggregation propensity, and interaction with biological molecules, meaning the [Leu33] variant could have a unique pathophysiological profile. Without dedicated research on this specific compound, any discussion of its effects would be speculative.

Further investigation is required to characterize the specific interactions and cellular impacts of "[Leu33]-beta-Amyloid (1-40)" to determine if and how they differ from the more extensively studied wild-type amyloid beta peptides.

Cellular and Molecular Pathophysiology Induced by Leu33 Beta Amyloid 1 40

Modulation of Microglial and Astroglial Activity by beta-Amyloid (1-40)

The interaction of amyloid-beta peptides with glial cells, namely microglia and astrocytes, is a cornerstone of the neuroinflammatory hypothesis of Alzheimer's disease. These cells play a dual role, exhibiting both neuroprotective and neurotoxic functions in response to Aβ accumulation.

Microglial Activation:

Microglia are the resident immune cells of the central nervous system and are primary responders to pathological stimuli, including amyloid plaques. Fibrillar forms of wild-type beta-Amyloid (1-40) have been shown to induce a robust microglial response. This activation is characterized by a cascade of cellular events, including proliferation and the release of various signaling molecules.

One of the key mechanisms involves the activation of NADPH oxidase in microglia, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. This oxidative stress, in turn, contributes to neuronal damage. Furthermore, fibrillar Aβ (1-40) stimulates microglia to release pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The release of TNF-α has been directly linked to Aβ (1-40)-induced microglial proliferation, creating a self-perpetuating inflammatory cycle.

Mediator Effect of Fibrillar Aβ (1-40) on Microglia
TNF-α Increased release, promotes microglial proliferation
IL-1β Increased release, contributes to inflammation
Hydrogen Peroxide (H₂O₂) Increased production via NADPH oxidase activation
Cellular Response Proliferation, Phagocytosis

Astroglial Activation:

Astrocytes, the most abundant glial cells in the brain, are also significantly affected by the presence of beta-Amyloid (1-40). These cells become reactive in the vicinity of amyloid plaques, a state often referred to as astrogliosis. Aβ (1-40) has been demonstrated to be a potent stimulator of several processes in astrocytes.

Research indicates that Aβ (1-40) can induce the production and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in astrocytes. These enzymes are involved in the degradation of the extracellular matrix and can contribute to tissue remodeling and damage in the brain. Moreover, similar to its effect on microglia, Aβ (1-40) can trigger an inflammatory response in astrocytes, leading to the release of pro-inflammatory mediators and contributing to oxidative stress. This glial activation is a critical component of the neuroinflammatory environment observed in Alzheimer's disease.

Comparative Analysis of Pathogenicity of beta-Amyloid Variants

The pathogenicity of amyloid-beta peptides is not uniform and is highly dependent on the specific variant and its aggregation state. The most extensively studied comparison is between the wild-type Aβ (1-40) and Aβ (1-42) variants.

Aβ (1-40) vs. Aβ (1-42):

While Aβ (1-40) is the more abundant isoform, Aβ (1-42) is widely considered to be the more pathogenic species. This is attributed to its increased hydrophobicity, which leads to a greater propensity to aggregate into neurotoxic oligomers and fibrils. These Aβ (1-42) aggregates are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.

Numerous studies have shown that Aβ (1-42) exhibits greater neurotoxicity compared to Aβ (1-40). This increased toxicity is linked to its ability to more readily disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses from glial cells. The ratio of Aβ (1-42) to Aβ (1-40) is often considered a critical factor in the initiation and progression of Alzheimer's disease pathology.

Synthetic vs. Brain-Derived Aβ:

It is also important to note that the source of the amyloid-beta peptide can influence its pathogenic properties. Studies comparing synthetic Aβ with Aβ derived from the brains of Alzheimer's disease patients have revealed differences in their biological activity. Brain-derived Aβ oligomers are often found to be more potent inducers of synaptic dysfunction and neurotoxicity.

The Unexplored Territory of [Leu33]-beta-Amyloid (1-40):

The specific substitution of the naturally occurring amino acid at position 33 with Leucine (B10760876) in the beta-Amyloid (1-40) sequence represents a modification for which the pathological implications have not been documented in readily available scientific literature. The impact of this particular mutation on the peptide's aggregation kinetics, its interaction with microglial and astroglial receptors, and the subsequent downstream signaling pathways remains to be elucidated. Without experimental data, any statements on the comparative pathogenicity of [Leu33]-beta-Amyloid (1-40) would be purely speculative. Further research is imperative to understand the unique pathophysiological characteristics of this specific variant.

Strategies for Modulating Leu33 Beta Amyloid 1 40 Pathogenicity

Design and Discovery of Aggregation Inhibitors

A primary therapeutic strategy involves inhibiting the aggregation cascade of [Leu33]-beta-Amyloid (1-40) at its earliest stages—oligomerization and fibrillation. This approach aims to prevent the formation of the toxic oligomeric and fibrillar species that are hallmarks of Alzheimer's disease. nih.govfrontiersin.org

Small molecules offer a promising avenue for therapeutic intervention due to their potential to cross the blood-brain barrier. Research has identified compounds that can interfere with the self-assembly of Aβ peptides. nih.gov These molecules can be categorized based on their specific effects on the aggregation pathway: some inhibit the initial formation of oligomers, others block the elongation of fibrils, and a third class can inhibit both processes. nih.gov This distinction is crucial, as soluble oligomers are increasingly implicated as the primary neurotoxic species. frontiersin.org

One study demonstrated that the small molecule citrate (B86180) could inhibit the aggregation of Aβ (1-40) in a concentration-dependent manner. nih.govnih.gov It is hypothesized that citrate, an anionic surfactant, increases the hydrophilicity of the Aβ peptide, thereby hindering the hydrophobic interactions that drive aggregation. nih.govsemanticscholar.org This approach also showed a corresponding reduction in Aβ (1-40)-induced neurotoxicity in cell cultures. nih.govnih.gov Similarly, natural compounds like curcumin (B1669340) have been shown to be potent inhibitors of oligomerization, though challenges with bioavailability remain. openbiotechnologyjournal.com

Table 1: Examples of Small Molecules Investigated for Aβ (1-40) Aggregation Inhibition
Compound ClassExampleProposed Mechanism of ActionObserved Effect
Anionic SurfactantsCitrateIncreases peptide hydrophilicity, interfering with hydrophobic interactions. nih.govsemanticscholar.orgInhibited Aβ (1-40) aggregation and reduced neurotoxicity in a concentration-dependent manner. nih.govnih.gov
Natural PolyphenolsCurcuminInhibits oligomerization. openbiotechnologyjournal.comEffectively inhibited oligomerization in a dose-dependent manner in vitro. openbiotechnologyjournal.com
BenzofuransNot SpecifiedInhibition of fibril formation. openbiotechnologyjournal.comDemonstrated ability to inhibit the formation of β-amyloid fibrils. openbiotechnologyjournal.com

Peptide-based inhibitors are designed to mimic segments of the Aβ peptide itself, thereby interfering with its self-assembly. nih.govnih.gov A common strategy involves using fragments from the C-terminal and central hydrophobic regions of Aβ, which are critical for aggregation. nih.gov For example, peptides derived from the Aβ(16-20) sequence, such as Ac-QKLVFF-NH2, have been shown to halt fibril formation. nih.gov

Another approach modifies these peptide fragments to enhance their inhibitory properties. N-methylation of amino acids at alternate positions within a core Aβ sequence (Aβ16-22) created a potent inhibitor that could not only block fibrillogenesis of full-length Aβ (1-40) but also disassemble pre-formed fibrils. nih.gov These modified peptides are thought to bind to the growing ends of Aβ fibrils, preventing the hydrogen bond network necessary for extended β-sheet formation. nih.gov

Table 2: Peptide-Based Inhibitors Targeting Aβ Aggregation
Inhibitor TypeExample Sequence/ScaffoldTarget RegionReported Efficacy
Structure-Based PeptideAc-QKLVFF-NH2Central Hydrophobic Core (Aβ16-20) nih.govCapable of binding to full-length Aβ and arresting fibril formation. nih.gov
C-Terminal Fragment-BasedGFVIAC-Terminal Hydrophobic Region (Aβ38-42) nih.govCompletely stopped Aβ aggregation and protected cells from Aβ-induced toxicity. nih.gov
N-Methylated PeptideAβ16-22m (K(Me-L)V(Me-F)F(Me-A)E)Central Hydrophobic Core (Aβ16-22) nih.govPotently inhibits fibrillogenesis and disassembles pre-formed Aβ (1-40) fibrils. nih.gov

A detailed understanding of the structure of Aβ fibrils and oligomers allows for the rational design of targeted inhibitors. nih.gov This approach uses computational methods, such as molecular docking and molecular dynamics simulations, to predict how potential inhibitors will interact with the Aβ peptide. nih.govnih.gov By identifying key amino acid residues involved in the aggregation process, researchers can design molecules that specifically block these interactions. nih.gov

For instance, computational screening can identify small molecules that bind with high affinity to the active sites of enzymes responsible for Aβ production, like BACE1 and GSK-3β, thereby preventing the initial formation of the amyloid peptide. rjpbr.com Other rational design strategies focus on creating ligands that bind to specific conformations of Aβ, such as the β-sheet structures that form during fibrillation. researchgate.net This can involve designing molecules with a scaffold that recognizes and binds to the phenylalanine residues (Phe19/20) that act as an anchor point, with additional chemical groups designed to form contacts with other regions of the Aβ fibril. researchgate.net

Approaches to Mitigate [Leu33]-beta-Amyloid (1-40)-Induced Cellular Toxicity

Beyond preventing aggregation, another critical therapeutic avenue is to protect neurons from the toxic effects of [Leu33]-beta-Amyloid (1-40) aggregates. These strategies focus on interfering with the downstream pathological events triggered by the amyloid peptide.

Aβ oligomers and fibrils induce cellular toxicity through a variety of mechanisms, including oxidative stress, inflammation, and disruption of cellular signaling pathways. nih.govnih.gov Therapeutic strategies targeting these downstream events aim to neutralize the toxic effects of Aβ even if aggregation is not completely halted.

One approach involves modulating the activity of secretase enzymes to favor non-amyloidogenic processing of the amyloid precursor protein (APP). nih.govmdpi.com For example, stimulating α-secretase activity can lead to the production of a soluble, non-toxic fragment (sAPPα) and prevent the formation of Aβ. nih.gov Another strategy targets the microglial inflammatory response. Aβ can activate microglia, leading to the production of reactive oxygen species (ROS) and neuroinflammation. biorxiv.org Targeting receptors on microglia, such as the formyl peptide receptor 2 (Fpr2), with specific ligands has been shown to reverse Aβ-induced ROS production and prevent the subsequent death of neuronal cells in co-culture. biorxiv.org

Molecular chaperones are proteins that assist in the proper folding of other proteins and can prevent their aggregation. Harnessing this natural defense mechanism is a promising therapeutic strategy. Certain chaperones can interfere with various amyloid-forming proteins, including Aβ.

For example, the anti-amyloid chaperone domain BRICHOS has been shown to reduce Aβ plaque deposition and decrease the activation of astrocytes and microglia in mouse models of Alzheimer's disease. Other studies have investigated how certain xenobiotic compounds, such as the antihistamine Chlorpheniramine, can interact with the neuroprotective chaperone lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS). biorxiv.org These compounds were found to bind to the chaperone, potentially attenuating its neuroprotective function, while also directly interacting with Aβ (1-40) to increase the yield and cytotoxicity of the resulting fibrils. biorxiv.org This highlights the complex interplay between external compounds, natural chaperone systems, and Aβ toxicity.

Modulation of Peptide Clearance Mechanisms (e.g., enzymatic degradation, transport pathways)

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathology of Alzheimer's disease. This accumulation is believed to result from an imbalance between the production and clearance of these peptides. Modulating the clearance mechanisms of Aβ, specifically the [Leu33]-β-Amyloid (1-40) variant, represents a promising therapeutic strategy. Clearance of Aβ from the brain is primarily achieved through two main pathways: enzymatic degradation and transport across the blood-brain barrier (BBB). While direct research on the [Leu33]-β-Amyloid (1-40) variant is limited, an understanding of the clearance mechanisms of wild-type Aβ(1-40) provides a foundation for assessing the potential impact of the Leu33 mutation.

Enzymatic Degradation of [Leu33]-beta-Amyloid (1-40)

Several proteases, known as Aβ-degrading enzymes, are capable of catabolizing Aβ peptides in the brain. The most extensively studied of these are insulin-degrading enzyme (IDE) and neprilysin (NEP).

Insulin-Degrading Enzyme (IDE):

IDE is a zinc metalloprotease that plays a significant role in the degradation of various bioactive peptides, including insulin (B600854) and Aβ. frontiersin.orgnih.gov Studies on wild-type Aβ(1-40) have shown that IDE can effectively degrade it. nih.gov The enzymatic activity of IDE is influenced by its oligomeric state, with the dimeric form being the most active. plos.org A monomeric variant of IDE showed significantly reduced activity against Aβ(1-40), retaining only 0.25% to 1% of the wild-type enzyme's activity. plos.org

The Glycine (B1666218) at position 33 (G33) in Aβ(1-40) is located within a hydrophobic C-terminal region that is critical for the peptide's aggregation dynamics. nih.gov The substitution of glycine with leucine (B10760876), a more hydrophobic residue, at this position in [Leu33]-β-Amyloid (1-40) would likely alter the peptide's conformation and hydrophobicity. nih.govnih.gov Such changes could impact its recognition and binding by IDE. While specific kinetic data for the [Leu33] variant is not available, it is plausible that the altered structure could affect the efficiency of IDE-mediated degradation.

Kinetic Parameters of Insulin-Degrading Enzyme (IDE) with Amyloid-β (1-40) Variants
SubstrateApparent Km (μM)Reference
Aβ(1-40)2.2 ± 0.4 nih.gov
Aβ(1-42)2.0 ± 0.1 nih.gov
Aβ(1-40)Q (Dutch variant)2.3 ± 0.3 nih.gov

Neprilysin (NEP):

Neprilysin is another key zinc metalloendopeptidase involved in Aβ clearance. nih.gov It is a cell-surface protease that can degrade both monomeric and oligomeric forms of Aβ. mdpi.com Studies have demonstrated that NEP efficiently degrades both Aβ(1-40) and Aβ(1-42). biorxiv.org The kinetic parameters of NEP for Aβ(1-40) have been determined, with a reported Km value of 11.2 μM. jneurosci.org

The impact of the Leu33 mutation on NEP-mediated degradation is not yet elucidated. However, given that NEP's catalytic activity is dependent on substrate recognition and binding, the conformational changes induced by the increased hydrophobicity at position 33 could potentially alter its cleavage by NEP. nih.gov

Kinetic Parameters of Neprilysin (NEP) with Amyloid-β (1-40)
ParameterValueReference
Km (μM)11.2 jneurosci.org

Transport of [Leu33]-beta-Amyloid (1-40) Across the Blood-Brain Barrier

The blood-brain barrier (BBB) plays a crucial role in regulating the passage of substances between the blood and the brain, including the clearance of Aβ. This bidirectional transport is mediated by specific receptors on the endothelial cells of the BBB.

Efflux from the Brain:

The primary receptor responsible for transporting Aβ out of the brain is the Low-density lipoprotein receptor-related protein 1 (LRP1). jci.orgresearchgate.net LRP1 is expressed on the abluminal (brain-facing) side of the BBB endothelial cells and facilitates the transcytosis of Aβ from the brain interstitial fluid into the circulation. jci.org The efflux of Aβ(1-40) across the BBB is a rapid process, with a half-life of approximately 34.6 minutes, which is significantly faster than clearance by interstitial fluid bulk flow. jci.org

The C-terminal region of Aβ is important for its interaction with LRP1. The Leu33 mutation, being in this region, could potentially affect the binding affinity of the peptide for LRP1. An alteration in binding could, in turn, modulate the efficiency of its transport out of the brain.

Influx into the Brain:

The Receptor for Advanced Glycation End products (RAGE) is the main transporter for Aβ from the blood into the brain. nih.govresearchgate.net RAGE is located on the luminal (blood-facing) side of the BBB endothelium. nih.gov The binding of Aβ to RAGE has been shown to have a high affinity, with a dissociation constant (Kd) of approximately 57 nM. nih.gov

Transport of Amyloid-β (1-40) Across the Blood-Brain Barrier
Transport MechanismKey ReceptorDirectionKinetic/Binding ParameterReference
EffluxLRP1Brain to BloodHalf-life: 34.6 ± 3.6 min jci.org
InfluxRAGEBlood to BrainKd: 57 ± 14 nM nih.gov

Advanced Methodologies in Leu33 Beta Amyloid 1 40 Research

Biophysical Techniques for Studying Aggregation and Conformation

A variety of biophysical methods are essential for characterizing the structural transitions and assembly of [Leu33]-beta-Amyloid (1-40) from soluble monomers into neurotoxic oligomers and fibrils.

High-Resolution NMR Spectroscopy for Solution and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in both solution and solid states.

Solution-State NMR: In membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, the solution structure of beta-amyloid (1-40) has been determined. nih.gov These studies reveal that the peptide is largely unstructured from residues 1 to 14 in aqueous environments. nih.gov However, from residues 15 to 36, it adopts an α-helical conformation, with a notable kink or hinge region around residues 25-27. nih.gov This helical structure is pH-dependent and transitions to a random coil as the pH increases, a change that precedes aggregation into β-sheets. nih.gov Shorter fragments of the full-length peptide, such as Aβ(1-28), have been shown to be valid models as they exhibit similar structural elements, including an unstructured N-terminus and a helical C-terminus in micellar environments. rcsb.org

Solid-State NMR (ssNMR): ssNMR provides unparalleled insight into the atomic-level structure of insoluble amyloid fibrils. nih.govnih.gov Based on experimental constraints from ssNMR, a structural model for Aβ(1-40) fibrils has been proposed. nih.gov In this model, residues 12-24 and 30-40 form β-strands that create parallel β-sheets through intermolecular hydrogen bonding. nih.gov A bend in the backbone at residues 25-29 allows the two β-sheets to interact via their sidechains. nih.gov The core of this structure is predominantly hydrophobic, with a salt bridge forming between D23 and K28. nih.gov The initial ~10 residues of the peptide remain structurally disordered within the fibrils. nih.gov ssNMR has also been instrumental in revealing polymorphism in Aβ(1-40) fibrils, identifying different morphologies such as those with twofold ("striated ribbon") and threefold ("twisted pair") symmetry around the fibril axis. nih.govrcsb.org

TechniqueSample StateKey Findings for Aβ(1-40) Structure
Solution NMR Aqueous MicellesUnstructured N-terminus (1-14); α-helix (15-36) with a hinge (25-27). nih.gov
Solid-State NMR FibrilsParallel in-register β-sheets (residues 12-24 & 30-40); backbone bend (25-29); disordered N-terminus (~1-10). nih.gov

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy

CD and FTIR spectroscopy are widely used to monitor the secondary structure of peptides during aggregation.

Circular Dichroism (CD): CD spectroscopy is particularly useful for observing conformational changes in solution. The CD spectrum of freshly dissolved Aβ(1-40) typically shows a strong negative band around 198 nm, which is indicative of a random coil conformation. researchgate.net Upon aggregation, the peptide undergoes a significant conformational change. Time-dependent CD studies show a transition from a disordered structure to a predominantly β-sheet state when the peptide interacts with lipid vesicles. ox.ac.uk This transition is crucial for the formation of amyloid aggregates. bohrium.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to analyze the secondary structure of proteins and peptides, especially in aggregated states. researchgate.netshimadzu.com The amide I region of the FTIR spectrum (1600-1700 cm⁻¹) is particularly sensitive to secondary structure. researchgate.netresearchgate.net For Aβ(1-40), a peak around 1630 cm⁻¹ is characteristic of a β-sheet structure. researchgate.netnih.gov The aggregation process can be monitored by observing the evolution of this peak. researchgate.net Early-stage oligomers often exhibit an additional peak around 1695 cm⁻¹, which, in conjunction with the 1630 cm⁻¹ peak, is typical of an antiparallel β-sheet arrangement. researchgate.netnih.gov The conversion of oligomers into fibrils is characterized by a structural transition from antiparallel to parallel β-sheets. nih.gov

TechniqueStructural ConformationCharacteristic Spectral Peak(s)
Circular Dichroism Random CoilStrong negative band at ~198 nm. researchgate.net
FTIR (Amide I) β-SheetProminent peak around 1630 cm⁻¹. researchgate.netnih.gov
FTIR (Amide I) Antiparallel β-Sheet (Oligomers)Peaks at ~1630 cm⁻¹ and ~1695 cm⁻¹. nih.gov

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

AFM and TEM are high-resolution imaging techniques used to visualize the morphology of amyloid aggregates.

Atomic Force Microscopy (AFM): AFM allows for the imaging of Aβ(1-40) aggregation from its earliest stages. At the beginning of the process, small, spherical oligomeric particles can be observed, with heights of approximately 1.5 nm. nih.gov Over time, these can grow into larger oligomers. nih.gov High-resolution AFM can further define and quantify the structural components of polymorphic fibril preparations. nih.gov This technique reveals that fibrils are composed of discrete cross-β filaments and can be used to count the number of striations in each fibril. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the detailed morphology of mature amyloid fibrils. Aβ(1-40) fibrils typically appear as straight, unbranched structures with diameters of about 10 nm and lengths that can exceed several microns. researchgate.netresearchgate.net Electron cryomicroscopy (cryo-EM), a form of TEM, has provided 3D reconstructions of Aβ(1-40) fibrils at near-atomic resolution (~8 Å). nih.gov These studies have revealed that fibrils can consist of two protofilaments, each containing regions of β-sheet structure. nih.gov The morphology of the fibrils can be influenced by the presence of fluorescent tags used in other experimental techniques. nih.gov

Fluorescence-Based Assays (e.g., Thioflavin T, FRET) for Aggregation Kinetics

Fluorescence assays are essential for real-time monitoring of the kinetics of amyloid aggregation.

Thioflavin T (ThT) Assay: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils. eurogentec.com This property makes it a standard tool for monitoring the kinetics of Aβ(1-40) fibrillization. eurogentec.comnih.govmdpi.com The assay involves monitoring the increase in fluorescence intensity (typically with excitation at ~440 nm and emission at ~484-490 nm) over time. eurogentec.commdpi.comsci-hub.se It has been shown that ThT itself can influence the aggregation pathway by interacting with specific residues and promoting a more aggregation-prone conformation. nih.gov Studies suggest that an optimal ThT concentration for monitoring aggregation kinetics is around 10-20 µM to minimize its effect on the aggregation process itself. sci-hub.se

Förster Resonance Energy Transfer (FRET): FRET is a technique that can detect the proximity of two fluorescently labeled molecules. In the context of Aβ(1-40) aggregation, peptides can be labeled with a donor-acceptor dye pair (e.g., Cy3 and Cy5). nih.gov When the labeled peptides come into close contact during aggregation, FRET occurs, leading to a change in the fluorescence spectrum. nih.gov This method has been used to show that Aβ(1-40) can be actively adsorbed on surfaces like glass, quartz, and plastic, where the increased local concentration can initiate aggregation. nih.govnih.gov

In Vitro Cellular and Biochemical Models

To understand the biological impact of [Leu33]-beta-Amyloid (1-40), researchers utilize various in vitro models that mimic aspects of the cellular environment in the brain.

Neuronal Cell Culture Systems for Neurotoxicity Assessment

Primary neuronal cultures are a fundamental tool for studying the neurotoxic effects of Aβ peptides. springernature.com Intoxication of neuronal cultures, such as those derived from rat hippocampus, with Aβ(1-40) has been widely used to investigate the mechanisms of cell death in Alzheimer's disease. neurofit.com The neurotoxicity of Aβ(1-40) can be assessed by measuring reductions in cell viability using assays like the MTT assay. neurofit.com Studies have shown that Aβ(1-40) can induce neuronal damage, although it is often considered less toxic than the Aβ(1-42) species. nih.gov Interestingly, some research suggests that under certain conditions, Aβ(1-40) may even protect neurons from the damage induced by Aβ(1-42). nih.gov The neurotoxic effects are often linked to the aggregated state of the peptide. oatext.comnih.gov These cellular models are instrumental for evaluating the potential of new drug candidates to inhibit Aβ-induced cell damage. neurofit.com

Model SystemApplicationKey Findings
Primary Neuronal Cultures Neurotoxicity AssessmentAβ(1-40) can induce neuronal cell damage and death, providing a system to screen for neuroprotective compounds. springernature.comneurofit.com
Rat Hippocampal Neurons Mechanism of Cell DeathUsed to evaluate the ability of compounds to inhibit Aβ(1-40)-induced damage; cell viability measured by MTT assay. neurofit.com

Protein Aggregation Assays and Kinetic Analysis

The aggregation of beta-amyloid peptides is a central event in the pathology of Alzheimer's disease. A variety of biophysical assays are utilized to monitor the kinetics and morphology of [Leu33]-beta-Amyloid (1-40) aggregation in vitro.

One of the most widely used methods is the Thioflavin T (ThT) fluorescence assay . cellsignal.comthno.org ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. cellsignal.com This property allows for real-time monitoring of the fibrillation process. The typical aggregation kinetic profile observed with the ThT assay is a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). researchgate.net The fluorescence intensity is directly proportional to the amount of fibrillar aggregates formed. cellsignal.com

Kinetic analysis of the ThT fluorescence data provides valuable insights into the mechanism of aggregation. The lag time is indicative of the nucleation rate, while the slope of the growth phase reflects the rate of fibril elongation. researchgate.net Various factors, such as peptide concentration, temperature, pH, and the presence of inhibitors or promoters, can influence these kinetic parameters. For instance, studies have shown that the aggregation of beta-amyloid (1-40) is a concentration-dependent process. fujifilm.com

In addition to fluorescence spectroscopy, other techniques are employed to characterize the aggregation process. Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure of the peptide, from a predominantly random coil or α-helical conformation in its monomeric state to a β-sheet-rich structure upon aggregation. fujifilm.comLight scattering techniques , such as quasi-elastic and classical light scattering, provide information on the size and molecular weight of the aggregates as they form over time. fujifilm.com

The morphology of the resulting aggregates can be visualized using imaging techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) . These methods reveal the fibrillar nature of the aggregates, including their length, thickness, and any polymorphic variations. raybiotech.com

Below is a table summarizing common protein aggregation assays used in [Leu33]-beta-Amyloid (1-40) research:

AssayPrincipleInformation Obtained
Thioflavin T (ThT) Fluorescence Assay Increased fluorescence upon binding to β-sheet structures. cellsignal.comAggregation kinetics (lag time, elongation rate), quantification of fibrils.
Circular Dichroism (CD) Spectroscopy Measures differences in the absorption of left- and right-circularly polarized light. fujifilm.comSecondary structure changes (random coil/α-helix to β-sheet transition).
Light Scattering Measures the intensity of scattered light from particles in solution. fujifilm.comAggregate size, molecular weight, and distribution over time.
Transmission Electron Microscopy (TEM) High-resolution imaging of stained or unstained samples. raybiotech.comFibril morphology (length, width, structure).
Atomic Force Microscopy (AFM) Scans a surface with a sharp tip to create a topographical image. raybiotech.comHigh-resolution imaging of fibril morphology and surface details.

Membrane Mimetic Systems for Peptide-Lipid Interactions

The interaction of beta-amyloid peptides with neuronal cell membranes is considered a critical step in the cascade of events leading to neurotoxicity. To study these interactions in a controlled environment, researchers utilize various membrane mimetic systems that replicate the lipid bilayer of a cell membrane.

Liposomes , which are spherical vesicles composed of one or more phospholipid bilayers, are extensively used as model membranes. raybiotech.com Studies have demonstrated that the size and curvature of liposomes can significantly influence the aggregation kinetics of beta-amyloid (1-40). Smaller liposomes have been shown to accelerate the nucleation step of fibrillation. raybiotech.com The lipid composition of these vesicles can also be varied to mimic different cellular membranes and investigate the role of specific lipids, such as gangliosides, in mediating peptide-membrane interactions. biocompare.com

Micelles , which are aggregates of surfactant molecules in an aqueous solution, provide another simplified model for studying peptide-lipid interactions. acrobiosystems.com They offer a hydrophobic core and a hydrophilic surface, mimicking the amphipathic environment of a membrane. Nuclear Magnetic Resonance (NMR) studies using ganglioside GM1 micelles have revealed that the N-terminal region of beta-amyloid (1-40) interacts with the micelle surface, undergoing a conformational change from a random coil to an α-helical structure. acrobiosystems.com

Nanodiscs are another advanced membrane mimetic system, consisting of a small patch of a lipid bilayer surrounded by a "belt" of scaffold proteins. cellsignal.com They provide a more native-like planar lipid bilayer environment compared to the highly curved surfaces of small liposomes and micelles. Research has shown that nanodiscs can be used to study the binding and conformational changes of beta-amyloid (1-40) upon interaction with the lipid bilayer. cellsignal.com

The following table outlines the different membrane mimetic systems and their applications in [Leu33]-beta-Amyloid (1-40) research:

Membrane Mimetic SystemDescriptionKey Research Applications
Liposomes Spherical vesicles with a phospholipid bilayer. raybiotech.comStudying the effect of membrane curvature and lipid composition on aggregation kinetics and fibril morphology. raybiotech.combiocompare.com
Micelles Aggregates of surfactant molecules with a hydrophobic core and hydrophilic surface. acrobiosystems.comInvestigating specific peptide-lipid headgroup interactions and resulting conformational changes using techniques like NMR. acrobiosystems.com
Nanodiscs A patch of lipid bilayer stabilized by scaffold proteins. cellsignal.comProviding a more native-like planar membrane environment for studying peptide binding and insertion. cellsignal.com

Computational and Simulation Approaches

Computational and simulation methodologies offer powerful tools to investigate the molecular-level details of [Leu33]-beta-Amyloid (1-40) dynamics, interactions, and the effects of potential inhibitors. These in silico approaches complement experimental studies by providing insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational research on beta-amyloid peptides. These simulations use classical mechanics to model the movements of atoms and molecules over time, providing a detailed view of the conformational landscape of the peptide and its interactions with the surrounding environment.

MD simulations have been instrumental in studying the conformational dynamics of monomeric and oligomeric forms of beta-amyloid (1-40). These studies have revealed the transient secondary structures adopted by the peptide in solution and the early events of aggregation. All-atom MD simulations with explicit solvent can probe the structural stability and dynamics of various fibril models, helping to refine structures derived from experimental data like solid-state NMR.

The table below highlights key applications of MD simulations in [Leu33]-beta-Amyloid (1-40) research:

Application of MD SimulationKey Insights Gained
Conformational Dynamics of Monomers and Oligomers Characterization of transient secondary structures; understanding of early aggregation events and dimer formation.
Fibril Structure and Stability Assessment of the stability of different fibril models; refinement of experimentally derived structures.
Peptide-Lipid Membrane Interactions Elucidation of binding modes, insertion mechanisms, and the influence of lipid composition on peptide conformation and aggregation.

Docking and Virtual Screening for Inhibitor Discovery

Computational docking and virtual screening are powerful tools for the discovery of small molecule inhibitors that can target the aggregation of [Leu33]-beta-Amyloid (1-40).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of beta-amyloid research, docking is used to predict how small molecule inhibitors bind to different conformations of the peptide, including monomers, oligomers, and fibrillar structures. These studies can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-peptide complex. Docking studies have been used to investigate the binding modes of known inhibitors and to propose mechanisms by which they prevent aggregation.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based virtual screening approaches have been successfully employed to identify new, high-affinity ligands for beta-amyloid fibrils. These methods use the chemical structures of known binders to train models that can then predict the binding affinity of new compounds. This approach has led to the discovery of novel chemical scaffolds for amyloid-binding agents. Structure-based virtual screening, which relies on the three-dimensional structure of the target, is also used, often in conjunction with docking, to identify potential inhibitors from large compound databases.

The following table summarizes the roles of docking and virtual screening in the development of inhibitors for [Leu33]-beta-Amyloid (1-40):

Computational TechniquePurposeOutcome
Molecular Docking Predicts the binding mode and affinity of small molecules to the beta-amyloid peptide.Elucidation of inhibitor-peptide interactions; understanding of inhibition mechanisms.
Virtual Screening Screens large chemical libraries to identify potential new inhibitors.Discovery of novel lead compounds with the potential to inhibit beta-amyloid aggregation.

Future Directions and Translational Perspectives in Leu33 Beta Amyloid 1 40 Studies

Elucidating the Precise Role of Specific Amyloid-Beta Variants in Disease Heterogeneity

The clinical presentation and progression of Alzheimer's disease can vary significantly among individuals, a phenomenon attributed in part to the diverse array of Aβ species present in the brain. The substitution of the naturally occurring glycine (B1666218) at position 33 with leucine (B10760876) in the Aβ (1-40) sequence has profound implications for its biophysical properties, which in turn may contribute to this disease heterogeneity.

Research has shown that the glycine at position 33 (G33) is a critical residue within the Aβ sequence, playing a pivotal role in the peptide's aggregation dynamics and toxicity. nih.gov Studies involving the substitution of G33 with leucine in Aβ (1-40) have demonstrated a prevention of fibrillization and a destabilization of the fibril structure. nih.gov This is significant because the aggregation of Aβ into insoluble fibrils is a hallmark of Alzheimer's disease. The presence of [Leu33]-beta-Amyloid (1-40) could therefore lead to a distinct pathological profile, potentially characterized by a lower propensity for fibril formation but a different landscape of soluble oligomers.

Interestingly, while substitutions at the G33 position in the longer Aβ42 peptide can lead to an increased formation of higher-order oligomers, these oligomers have been found to be significantly less toxic than their wild-type counterparts. nih.gov This suggests a decoupling of oligomerization and toxicity, a crucial aspect that could influence disease presentation. If [Leu33]-beta-Amyloid (1-40) follows a similar pattern, its presence might lead to a milder or atypical clinical phenotype.

Table 1: Impact of Amino Acid Substitution at Position 33 of Amyloid-Beta

Original Amino Acid Substituted Amino Acid Effect on Aβ (1-40) Fibrillization Effect on Aβ42 Oligomer Toxicity
Glycine (G33)Leucine (L)Prevented fibrillization and destabilized fibril structure nih.govN/A (in this specific study)
Glycine (G33)Alanine (A) or Isoleucine (I)N/A (in this specific study)Significantly reduced toxicity compared to wild-type nih.gov

Future research should focus on detailed characterization of the oligomeric species formed by [Leu33]-beta-Amyloid (1-40) and their specific interactions with neuronal cells. Understanding how this variant influences synaptic function, neuroinflammation, and other downstream pathological events will be critical in elucidating its contribution to the diverse spectrum of Alzheimer's disease.

Integration of Multi-Omics Data with Structural Biology for Comprehensive Understanding

A comprehensive understanding of the impact of the Leu33 mutation on Aβ (1-40) requires an integrated approach that combines structural biology with multi-omics data. Structural studies, such as nuclear magnetic resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), can provide detailed insights into the conformational changes induced by the leucine substitution. nih.govrcsb.orgrcsb.orgmdpi.com These techniques can reveal how the presence of a bulkier, hydrophobic leucine residue in place of a small, flexible glycine disrupts the typical β-sheet structures necessary for fibril formation. nih.gov

Integrating this structural information with multi-omics data can provide a more holistic view of the pathological cascade initiated by [Leu33]-beta-Amyloid (1-40).

Proteomics: Analyzing the brain proteome in the presence of [Leu33]-beta-Amyloid (1-40) can identify protein interaction partners and downstream signaling pathways that are uniquely affected by this variant.

Transcriptomics: Studying changes in gene expression in response to [Leu33]-beta-Amyloid (1-40) can reveal the cellular processes that are dysregulated, such as inflammatory responses or synaptic plasticity.

Metabolomics: Examining the metabolic profile of cells exposed to this variant can uncover alterations in cellular metabolism and energy production.

By combining these datasets, researchers can construct detailed molecular networks that illustrate how the structural changes in [Leu33]-beta-Amyloid (1-40) translate into functional consequences at the cellular and systems level. This integrated approach is essential for identifying key nodes in the disease pathway that could be targeted for therapeutic intervention.

Challenges and Opportunities in Targeting [Leu33]-beta-Amyloid (1-40) for Therapeutic Intervention

Targeting specific Aβ variants like [Leu33]-beta-Amyloid (1-40) presents both unique challenges and exciting opportunities for therapeutic development. The primary challenge lies in the need for highly specific therapeutic agents that can differentiate this variant from the more abundant wild-type Aβ.

Challenges:

Specificity: Developing antibodies or small molecules that can selectively bind to [Leu33]-beta-Amyloid (1-40) without cross-reacting with wild-type Aβ is a significant hurdle.

Blood-Brain Barrier Penetration: Like all therapies for neurodegenerative diseases, ensuring that therapeutic agents can effectively cross the blood-brain barrier to reach their target in the central nervous system is a major challenge.

Timing of Intervention: Identifying individuals with this specific Aβ variant early in the disease process, before significant neurodegeneration has occurred, will be crucial for the success of any therapeutic intervention.

Opportunities:

Targeting Non-Toxic Oligomers: The finding that G33 substitutions can lead to the formation of less toxic oligomers opens up a novel therapeutic strategy. nih.gov Instead of aiming to clear all Aβ, therapies could be designed to promote the formation of these non-toxic oligomeric species, effectively sequestering Aβ into a less harmful state.

Structure-Based Drug Design: Detailed structural information on [Leu33]-beta-Amyloid (1-40) can guide the rational design of drugs that specifically bind to and modulate its activity.

Personalized Medicine: The ability to identify and target specific Aβ variants paves the way for a more personalized approach to Alzheimer's therapy, moving away from a one-size-fits-all strategy.

Q & A

Basic Research Questions

Q. What distinguishes [Leu33]-beta-Amyloid (1-40) from wild-type beta-Amyloid (1-40) in structural and functional studies?

  • Methodological Answer : Compare secondary structures (e.g., via circular dichroism spectroscopy) and aggregation kinetics (via thioflavin-T assays) between wild-type and [Leu33] variants. The Leu33 substitution alters hydrophobic interactions in the C-terminal region, impacting fibril formation . Use reverse-phase HPLC to confirm peptide purity (>95%) and mass spectrometry to verify sequence integrity .

Q. What experimental controls are essential for studies involving [Leu33]-beta-Amyloid (1-40)?

  • Methodological Answer : Include wild-type beta-Amyloid (1-40) as a positive control and scrambled-sequence peptides (e.g., beta-Amyloid (40-1)) as negative controls to isolate sequence-specific effects . Validate controls using cytotoxicity assays (e.g., MTT) in neuronal cell models.

Q. How should [Leu33]-beta-Amyloid (1-40) be solubilized and stored to maintain monomeric integrity?

  • Methodological Answer : Dissolve lyophilized peptides in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, aliquot into low-protein-binding tubes, and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm monomeric state via size-exclusion chromatography .

Advanced Research Questions

Q. How do batch-to-batch variations in [Leu33]-beta-Amyloid (1-40) synthesis impact experimental reproducibility?

  • Methodological Answer : Quantify variations using peptide content analysis (via amino acid analysis) and impurity profiling (HPLC-MS). For aggregation studies, standardize peptide concentrations using spectrophotometry (UV absorbance at 280 nm) and validate with orthogonal methods like quantitative NMR .

Q. What experimental designs resolve contradictions in [Leu33]-beta-Amyloid (1-40) neurotoxicity reported across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., peptide aggregation state, cell culture conditions). Use isogenic cell lines and standardized toxicity assays (e.g., lactate dehydrogenase release) to minimize variability. Cross-validate findings with in vivo models (e.g., transgenic mice) .

Q. How can computational modeling complement experimental studies of [Leu33]-beta-Amyloid (1-40) aggregation?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to predict aggregation pathways. Compare in silico data with experimental results from atomic force microscopy (AFM) or transmission electron microscopy (TEM). Validate key residues (e.g., Leu33) via alanine-scanning mutagenesis .

Q. What strategies optimize the use of [Leu33]-beta-Amyloid (1-40) in seeding experiments for cross-species aggregation studies?

  • Methodological Answer : Pre-aggregate peptides under controlled conditions (pH 7.4, 37°C) and quantify fibril content via sedimentation assays. Use species-specific beta-Amyloid variants (e.g., rat vs. human) to assess cross-seeding efficiency .

Methodological Considerations

  • Data Analysis : Use nonlinear regression models (e.g., sigmoidal curves) to analyze aggregation kinetics. Apply ANOVA with post-hoc tests for multi-group comparisons .
  • Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions . Document experimental protocols in line with Beilstein Journal guidelines (e.g., detailed synthesis methods in supplementary files) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.